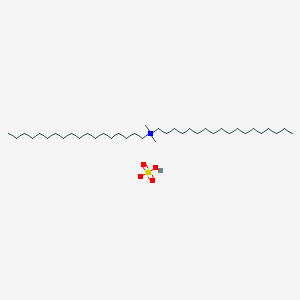

dimethyl(dioctadecyl)azanium;hydrogen sulfate

Cat. No. B057417

Key on ui cas rn:

123312-54-9

M. Wt: 648.1 g/mol

InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05308363

Procedure details

In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer and reflux condenser were suspended 60 grams (90.8 millimoles) of distearyl dimethyl ammonium methylsulfate in a mixture of 168.75 grams of isopropanol and 56.25 grams of deionized water. 9.57 grams of 95 percent sulfuric acid (90.8 millimoles) were then added and the reaction mixture was heated at gentle reflux, at about 820° C., for 4 hours. The resulting clear, orange-yellow solution was then cooled slowly. After about one hour, at about 30° C., crystals started to appear, followed by a massive crystallization with a noticeable exotherm of over 4° C. and the formation of white viscous slurry The crystallization was continued overnight, about 18 hours, under agitation at about 20° to 25° C. The slurry was filtered under vacuum on an 11 centimeter Whatman #4 filter paper with a Buchner funnel. The filtration time recorded was 2 minutes. The excellent filtration rate reflects the excellent crystallization characteristics of the product. A white filter cake was obtained, while a yellowish filtrate was removed. The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water to remove residual acidity. The mixture of isopropanol and water was used to avoid the formation of gel experienced when water only is used to wash the highly acidic wet cake. A white slurry was obtained, which again required only 2 minutes to filter. Two more reslurry washings were accomplished as described above with filtration times of about 2 minutes each. A final reslurry wash with 200 grams of acetone was accomplished after which the product was recovered by filtration and dried overnight in vacuum at about 50° C. 42.7 grams (72.7 percent yield) of distearyl dimethyl ammonium bisulfate (IR fingerprint) were recovered. Analyticals- melting point (DSC) 94.50° C., H2O content 0.04 percent, bisulfate content (by titration) 15.24 percent.

Yield

72.7%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][S:3]([O-:6])(=[O:5])=[O:4].[CH2:7]([N+:25]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])([CH3:27])[CH3:26])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].S(=O)(=O)(O)O>C(O)(C)C.O>[S:3](=[O:4])(=[O:2])([OH:6])[O-:5].[CH2:28]([N+:25]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])([CH3:27])[CH3:26])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)[O-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

9.57 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

168.75 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

|

|

Quantity

|

56.25 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

820 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting clear, orange-yellow solution was then cooled slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by a massive crystallization with a noticeable exotherm of over 4° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the formation of white viscous slurry The crystallization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued overnight, about 18 hours, under agitation at about 20° to 25° C

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered under vacuum on an 11 centimeter Whatman #4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter paper with a Buchner funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The filtration time recorded was 2 minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excellent crystallization characteristics of the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white filter cake was obtained, while a yellowish filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual acidity

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of isopropanol and water

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the highly acidic wet cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white slurry was obtained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which again required only 2 minutes

|

|

Duration

|

2 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

as described above with filtration times of about 2 minutes each

|

|

Duration

|

2 min

|

WASH

|

Type

|

WASH

|

|

Details

|

A final reslurry wash with 200 grams of acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was recovered by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in vacuum at about 50° C

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)(=O)=O.C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 42.7 g | |

| YIELD: PERCENTYIELD | 72.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 72.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |